molecular formula C19H23N3O6 B4227516 ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4227516
M. Wt: 389.4 g/mol
InChI Key: JYXOZEFHTGKSGI-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-morpholinylmethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the morpholinylmethyl group. The final steps involve the formation of the pyrimidine ring and the esterification to introduce the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-morpholinylmethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-morpholinylmethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-morpholinylmethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:

    Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Lacks the morpholinylmethyl group.

    METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Has a methyl ester instead of an ethyl ester.

    Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-piperidinylmethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-(morpholin-4-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-2-26-18(23)16-13(10-22-5-7-25-8-6-22)20-19(24)21-17(16)12-3-4-14-15(9-12)28-11-27-14/h3-4,9,17H,2,5-8,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOZEFHTGKSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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